1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine
Description
Contextualization within Fluoropyridine-Containing Amine Chemistry
Fluoropyridine-containing amines represent a significant class of compounds in medicinal chemistry. The introduction of a fluorine atom to a pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. When combined with an amine functional group, these molecules become valuable scaffolds for interacting with biological targets. The specific arrangement in 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, with the amine separated from the fluoropyridine ring by a single carbon, creates a flexible structure that can adopt various conformations, potentially influencing its binding affinity to proteins and enzymes.
Significance of Pyridine and Fluorine Moieties in Preclinical Chemical Biology
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and target engagement.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation.
Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with biological targets.
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of nearby nitrogen atoms, which can fine-tune the pharmacokinetic profile of a molecule.
Improved Membrane Permeability: In some cases, fluorination can increase a molecule's lipophilicity, aiding its passage through cell membranes.
The combination of a pyridine ring and a fluorine atom, as seen in the subject compound, is therefore a powerful tool for medicinal chemists seeking to optimize the properties of a lead compound.
Overview of Research Trajectories for Novel Amine Derivatives in Chemical Synthesis
The synthesis of novel amine derivatives is a cornerstone of organic chemistry, driven by their prevalence in bioactive molecules. A major trend in this area is the development of efficient and selective methods for their preparation. One of the most common and versatile methods for synthesizing amines like this compound is reductive amination . wikipedia.org
This two-step, one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine. wikipedia.org In the context of the target molecule, this would likely involve the reaction of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one (B6167999) with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable hydride reagent.
| Step | Reaction | Description |
| 1 | Imine Formation | The ketone precursor reacts with ammonia to form an intermediate imine. |
| 2 | Reduction | The imine is reduced to the final amine product using a reducing agent. |
This interactive table outlines the likely two-step process for the synthesis of this compound via reductive amination.
The development of new catalysts and reducing agents for reductive amination continues to be an active area of research, with a focus on improving stereoselectivity, functional group tolerance, and the "greenness" of the process.
Historical Context of Related Alkylamines and Pyridines in Research
The study of both alkylamines and pyridines has a rich history deeply intertwined with the development of organic chemistry and pharmacology.
Alkylamines: Simple alkylamines were among the first organic nitrogen compounds to be isolated and studied in the 19th century. Their basic properties and reactivity were fundamental to the development of early chemical theories. In the 20th century, their importance grew exponentially with the discovery of their roles as neurotransmitters (e.g., catecholamines) and their use as building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers.
Pyridines: Pyridine was first isolated from bone oil in the mid-19th century. Its aromatic nature and unique properties as a weak base and a good solvent led to its widespread use in organic synthesis. The discovery of the pyridine ring in natural products like nicotine (B1678760) and vitamin B3 (niacin) spurred significant research into its biological roles and the synthesis of its derivatives. The development of synthetic methods to construct the pyridine ring, such as the Hantzsch pyridine synthesis, was a major advance in heterocyclic chemistry.
The convergence of these two areas of research, leading to the synthesis of complex molecules containing both pyridine and alkylamine functionalities, has been a driving force in the discovery of new drugs and chemical probes for several decades. The addition of fluorine to these structures is a more recent, yet now standard, development that continues to yield compounds with enhanced properties.
Structure
3D Structure
Properties
CAS No. |
1249898-70-1 |
|---|---|
Molecular Formula |
C10H15FN2 |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)3-10(12)8-4-9(11)6-13-5-8/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
UQLHFIJNGMDKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CN=C1)F)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 5 Fluoropyridin 3 Yl 3 Methylbutan 1 Amine
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections of chemical bonds.
For 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, two primary disconnection strategies are apparent, targeting the key bonds that are synthetically accessible to form.
C-N Bond Disconnection: The most intuitive disconnection is at the benzylic carbon-nitrogen (C-N) bond. This is a common strategy for synthesizing amines and points directly to an imine or a carbonyl compound and an amine as the immediate precursors. This approach is the foundation for one of the most widely used methods for amine synthesis: reductive amination.
C-C Bond Disconnection: An alternative strategy involves disconnecting the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the alkylamine side chain. This approach would require the formation of this bond through methods such as the addition of an organometallic reagent to an electrophilic pyridine derivative or through a cross-coupling reaction.
Based on the disconnection strategies, the following key precursors can be identified:
From C-N Disconnection:
5-fluoropyridine-3-carbaldehyde: This aldehyde serves as the electrophilic carbonyl component. The fluorine atom at the 5-position influences the reactivity of the pyridine ring.
3-methylbutan-1-amine (Isoamylamine): This primary amine provides the alkyl portion of the target molecule.
From C-C Disconnection:
3-Halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine): This serves as an electrophilic pyridine scaffold for cross-coupling reactions.
A 3-methylbutan-1-amine equivalent: This could be a Grignard reagent or an organozinc species derived from a corresponding haloalkane, which would require subsequent functional group manipulation to install the amine. A more direct approach would involve using a protected aminonucleophile.
Direct Synthesis Routes
Several forward-synthesis methodologies can be employed to construct this compound, leveraging the precursors identified through retrosynthetic analysis.
Reductive amination is a highly efficient and widely utilized method for the synthesis of amines. organic-chemistry.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. youtube.com
The synthesis of this compound via this route would involve the reaction of 5-fluoropyridine-3-carbaldehyde with 3-methylbutan-1-amine. The reaction is typically catalyzed by a mild acid to facilitate imine formation, followed by reduction. A variety of reducing agents can be employed, each with specific advantages regarding selectivity, reactivity, and handling.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temp. | Mild and selective for imines over ketones/aldehydes; tolerant of many functional groups. | Moisture sensitive; generates acetic acid byproduct. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH 5-6 | Effective at slightly acidic pH where imine formation is favorable. | Highly toxic (cyanide); requires pH control. |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Methanol or Ethanol, H₂ atmosphere (balloon or Parr shaker) | "Green" reagent; high efficiency; product is clean. | Requires specialized hydrogenation equipment; may reduce other functional groups. |
A typical protocol would involve stirring the aldehyde and amine in a solvent like dichloroethane, followed by the addition of sodium triacetoxyborohydride. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, which is enhanced by the electronegative fluorine atom at the 5-position, facilitates attack by nucleophiles. However, SNAr reactions on pyridines are highly regioselective, with nucleophilic attack strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom), where the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen.
Substitution at the 3-position is generally difficult as the negative charge cannot be effectively stabilized by the heteroatom. acs.org Therefore, a direct SNAr reaction where a nucleophile displaces a leaving group at the 3-position of the 5-fluoropyridine ring to install the entire 3-methylbutan-1-amine side chain is not a primary synthetic route. However, SNAr reactions are crucial for the synthesis of substituted pyridine precursors. For instance, if one started with 3,5-difluoropyridine, selective substitution at the 5-position by a different nucleophile could be envisioned under specific conditions, although controlling regioselectivity would be a challenge. The reactivity of halogens in SNAr on pyridine rings often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is favored by the more electron-withdrawing fluorine. nih.govyoutube.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-N and C-C bonds, offering mild conditions and broad functional group tolerance. wikipedia.org These strategies are particularly valuable for functionalizing heteroaromatic rings like pyridine.
Buchwald-Hartwig Amination: This reaction provides a direct method for forming a C-N bond between an aryl or heteroaryl halide and an amine. wikipedia.orgresearchgate.net To synthesize the target compound, one could couple 3-bromo-5-fluoropyridine with 3-methylbutan-1-amine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the reaction's success, with sterically hindered, electron-rich phosphines often providing the best results. researchgate.net
Table 2: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition and reductive elimination). researchgate.net |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate palladium-amine complex. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |
Suzuki Coupling: While primarily a C-C bond-forming reaction, the Suzuki coupling can be used to construct the carbon skeleton of the side chain, which would then be converted to the amine. wikipedia.orglibretexts.org For example, 3-bromo-5-fluoropyridine could be coupled with a custom organoboron reagent, such as a pinacol boronate ester derived from a protected 1-halo-3-methylbutane. This approach is more circuitous than reductive amination or Buchwald-Hartwig amination for this specific target but highlights the versatility of cross-coupling methods in pyridine functionalization. acs.org
Hydrogenation Approaches for Amine Formation
Catalytic hydrogenation is a fundamental and widely used method for the formation of amines from various precursors due to its efficiency and atom economy. For the synthesis of this compound, this approach typically involves the reduction of a ketone or an imine precursor.
One of the most direct routes is the reductive amination of the corresponding ketone, 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one (B6167999). This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then immediately hydrogenated in situ to the desired primary amine. This process can be carried out using heterogeneous catalysts under a hydrogen atmosphere.
Alternatively, the synthesis can proceed in a stepwise fashion where the ketone is first converted to an intermediate such as an oxime or a pre-formed imine, which is subsequently isolated and then hydrogenated. This two-step approach allows for greater control and purification of intermediates. Common catalysts for these transformations include Raney Nickel (Ra-Ni), palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂). researchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the final product.
| Precursor | Method | Catalyst | Typical Conditions | Product |
| 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one | Reductive Amination | Ra-Ni or Pd/C | H₂, NH₃, Methanol, 20-80 °C, 1-50 bar | This compound |
| 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one oxime | Oxime Reduction | Pd/C | H₂, Ethanol, Acetic Acid, 25 °C, 1-5 bar | This compound |
| N-(1-(5-fluoropyridin-3-yl)-3-methylbutylidene)amine | Imine Reduction | PtO₂ or Ra-Ni | H₂, Ethanol, 25 °C, 1-10 bar | This compound |
Asymmetric Synthesis and Chiral Resolution
As the target compound contains a stereocenter at the carbon atom bearing the amine group, controlling the stereochemistry is crucial for its potential pharmacological applications. Asymmetric synthesis aims to produce a single enantiomer directly, which is often more efficient than resolving a racemic mixture.
Enantioselective Catalysis for Stereocenter Control
Asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine, is a powerful strategy to establish the desired stereocenter with high enantioselectivity. wiley-vch.de This method relies on transition-metal catalysts complexed with chiral ligands. Rhodium and iridium complexes featuring chiral phosphine ligands are particularly effective for the asymmetric reduction of imines. nih.govchinesechemsoc.orgacs.org
For the synthesis of this compound, a precursor imine can be hydrogenated using a catalyst system like [Ir(COD)Cl]₂ combined with a chiral phosphine ligand. The chiral ligand creates an asymmetric environment around the metal center, which directs the hydrogen delivery to one face of the imine, leading to the preferential formation of one enantiomer. nih.gov The choice of ligand is critical and can be screened to optimize the enantiomeric excess (ee) of the product.
| Catalyst System | Chiral Ligand Example | Substrate | Typical Enantiomeric Excess (ee) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Aryl Imine | >95% |
| [Ir(COD)Cl]₂ | (S)-BINAP | N-Aryl Imine | >90% |
| [Ir(COD)Cl]₂ | (R)-f-spiroPhos | N-H Imine | >90% |
Chiral Auxiliary Approaches
The use of a chiral auxiliary is a classic and reliable method for diastereoselective synthesis. rsc.org In this approach, a prochiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
A highly effective auxiliary for amine synthesis is enantiopure tert-butanesulfinamide, pioneered by Ellman. nih.govwikipedia.orgyale.edu The synthesis would begin with the condensation of an appropriate aldehyde, 5-fluoronicotinaldehyde, with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. This chiral imine then undergoes a diastereoselective addition of an isobutyl Grignard reagent (isobutylmagnesium bromide). thieme-connect.comchemrxiv.orgresearchgate.net The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face. The final step involves the acidic cleavage of the sulfinyl group to yield the enantiomerically enriched primary amine. cas.cn
| Step | Reactants | Key Reagent/Condition | Intermediate/Product |
| 1. Imine Formation | 5-fluoronicotinaldehyde, (R)-tert-butanesulfinamide | CuSO₄ (Lewis acid catalyst) | (R,E)-N-(5-fluoropyridin-3-ylmethylene)-2-methylpropane-2-sulfinamide |
| 2. Diastereoselective Addition | N-tert-butanesulfinyl imine, Isobutylmagnesium bromide | Diethyl ether or THF, -78 °C | (R)-N-((R)-1-(5-fluoropyridin-3-yl)-3-methylbutyl)-2-methylpropane-2-sulfinamide |
| 3. Auxiliary Cleavage | Diastereomeric sulfinamide product | HCl in Methanol | (R)-1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
Enzymatic Biocatalysis in Stereoselective Synthesis
Biocatalysis has emerged as a powerful "green" technology for producing enantiopure compounds under mild conditions. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly valuable enzymes. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor. acsgcipr.org
The asymmetric synthesis of this compound can be achieved with high enantioselectivity by reacting the prochiral ketone, 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one, with a suitable ω-TA. nih.govresearchgate.net By selecting either an (R)-selective or an (S)-selective transaminase, either enantiomer of the target amine can be produced with very high optical purity, often exceeding 99% ee. mdpi.comresearchgate.net This method avoids the use of heavy metals and harsh reagents, making it an attractive option for large-scale, sustainable manufacturing. nih.gov
| Enzyme Type | Amine Donor | Substrate | Product Enantiomer | Potential Conversion/ee |
| (S)-selective ω-TA | Isopropylamine | 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one | (S)-1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine | >99% / >99% ee |
| (R)-selective ω-TA | Isopropylamine | 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one | (R)-1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine | >99% / >99% ee |
Analog Design and Parallel Synthesis for Research Library Generation
In drug discovery, the synthesis of a series of related compounds, or a library, is essential for exploring structure-activity relationships (SAR). Parallel synthesis techniques enable the rapid generation of these libraries by performing multiple reactions simultaneously. bioduro.comspirochem.com
Structural Modifications at the Pyridine Ring
The pyridine ring is a common scaffold in pharmaceuticals and offers many opportunities for structural modification to modulate biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govrsc.org For this compound, a focused library could be generated by altering the substituents on the pyridine ring.
A parallel synthesis approach could start from a common intermediate, such as 3-bromo-5-fluoropyridine, or a range of differently substituted 3-bromopyridines. Using a standardized sequence of reactions, such as lithium-halogen exchange followed by addition to an electrophile and subsequent elaboration to the amine, a diverse set of analogs can be created. Alternatively, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed to introduce a variety of aryl or heteroaryl groups onto the pyridine core from a boronic acid or ester precursor. researchgate.netnih.gov
| Position | Original Substituent | Potential Modifications | Rationale for Modification |
| 5 | Fluoro (-F) | -Cl, -Br, -CN, -CH₃, -OCH₃, -CF₃ | Modulate electronics, lipophilicity, and metabolic stability. |
| 2, 4, or 6 | Hydrogen (-H) | -CH₃, -Cl, -NH₂ | Explore steric effects and introduce new hydrogen bonding interactions. |
| Pyridine Nitrogen | N | N-oxide | Alter solubility and electronic properties. |
Alkyl Chain Modifications and Homologation
Modification of the isobutyl side chain of this compound is a key strategy to modulate physicochemical properties such as lipophilicity, steric bulk, and metabolic stability.
Homologation , the process of extending the alkyl chain by one or more methylene units, can be achieved through various synthetic routes. A direct homologation of the final amine is challenging; therefore, these modifications are typically introduced by selecting appropriate starting materials. For instance, a homologated analogue, such as 1-(5-fluoropyridin-3-yl)-4-methylpentan-1-amine, can be synthesized starting from 5-fluoronicotinaldehyde. Reaction with a suitable Grignard reagent, like isobutylmagnesium bromide, followed by oxidation to the ketone and subsequent reductive amination, would yield the desired chain-extended product.
Alkyl group variation is another common modification. By altering the Grignard reagent or the starting ketone in the synthetic sequence, a diverse array of analogues can be produced. This allows for systematic exploration of the steric and electronic requirements of the binding pocket in a biological target.
| Compound Name | Alkyl Side Chain | Modification Type | Synthetic Precursor (Ketone) |
|---|---|---|---|
| 1-(5-fluoropyridin-3-yl)propan-1-amine | Propyl | Variation | 1-(5-fluoropyridin-3-yl)propan-1-one |
| 1-(5-fluoropyridin-3-yl)butan-1-amine | Butyl | Variation | 1-(5-fluoropyridin-3-yl)butan-1-one |
| 1-(5-fluoropyridin-3-yl)-4-methylpentan-1-amine | Isopentyl | Homologation | 1-(5-fluoropyridin-3-yl)-4-methylpentan-1-one |
| Cyclopropyl(5-fluoropyridin-3-yl)methanamine | Cyclopropyl | Variation | Cyclopropyl(5-fluoropyridin-3-yl)methanone |
Isosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.comyoutube.comresearchgate.net
Isobutyl Group Replacements: The isobutyl moiety can be replaced with a variety of groups to alter the compound's profile. Classical isosteres for an isobutyl group include other alkyl isomers or cyclic structures that occupy a similar volume. Non-classical isosteres might introduce different electronic properties while maintaining a similar size. These replacements can influence metabolic stability by blocking potential sites of oxidation. cambridgemedchemconsulting.com
| Original Group | Isosteric Replacement | Rationale |
|---|---|---|
| Isobutyl | tert-Butyl | Increase steric hindrance, potentially improve metabolic stability. |
| Isobutyl | Cyclopentyl | Introduce rigidity, explore conformational preferences. |
| Isobutyl | Cyclopropylmethyl | Alter bond angles and electronic character. nih.gov |
| Isobutyl | Trifluoromethyl-oxetane | Decrease lipophilicity, improve metabolic stability. cambridgemedchemconsulting.com |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful approach in drug discovery that allows for the direct modification of complex molecules at a late step in the synthesis, enabling rapid generation of analogues for SAR studies. nih.govnih.govacs.org
C-H Functionalization Adjacent to Pyridine
Direct functionalization of C-H bonds on the pyridine ring is an efficient way to introduce new substituents without requiring a complete re-synthesis. For a 3,5-disubstituted pyridine ring like that in the target molecule, the positions adjacent to the ring nitrogen (C2 and C6) are often susceptible to functionalization.
One prominent method involves a tandem C–H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgresearchgate.netescholarship.org The electron-deficient nature of the pyridine ring, enhanced by the existing fluorine atom, facilitates these transformations. The initial C-H fluorination at the C2 or C6 position creates a highly activated intermediate. This newly installed fluorine can then be displaced by a wide range of nucleophiles (N-, O-, S-, and C-based) under mild conditions to generate a diverse library of analogues. nih.govacs.org Other methods, such as Minisci-type radical alkylations, could potentially be used for C4 functionalization, though regioselectivity can be a challenge. nih.gov
| Position | Reaction Type | Reagent/Catalyst Example | Potential Product |
|---|---|---|---|
| C2/C6 | C-H Fluorination / SNAr | 1. AgF2 2. Morpholine | 1-(2-Morpholino-5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
| C2/C6 | C-H Fluorination / SNAr | 1. AgF2 2. Sodium methoxide | 1-(2-Methoxy-5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
| C4 | Minisci Alkylation | AgNO3, (NH4)2S2O8, Pivalic acid | 1-(4-tert-Butyl-5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
Functionalization of the Amine Moiety
The primary amine group is a versatile handle for derivatization through reactions such as N-alkylation and N-acylation. These modifications can introduce groups that form new interactions with a biological target, modulate basicity (pKa), and alter pharmacokinetic properties.
N-Alkylation: The synthesis of secondary amines from primary amines can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach, although it can suffer from overalkylation, leading to tertiary amines and quaternary ammonium salts. google.comwikipedia.org More selective methods, such as reductive amination with an aldehyde or ketone, or the "borrowing hydrogen" strategy using alcohols and a transition metal catalyst, provide better control for mono-alkylation. researchgate.netnih.gov The borrowing hydrogen method is particularly atom-economical, producing only water as a byproduct. nih.gov
N-Acylation: The primary amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. tandfonline.comlibretexts.org This reaction is typically high-yielding and can be performed under mild conditions. tandfonline.com Acylation neutralizes the basicity of the amine and introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which can be critical for target engagement. A wide variety of acyl groups can be installed, allowing for extensive SAR exploration.
| Derivative Type | Reagent Example | Product Name Example |
|---|---|---|
| N-Alkylation (Secondary Amine) | Benzyl bromide, K2CO3 | N-Benzyl-1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
| N-Alkylation (Secondary Amine) | Acetone, NaBH(OAc)3 | N-Isopropyl-1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
| N-Acylation (Amide) | Acetyl chloride, Pyridine | N-(1-(5-fluoropyridin-3-yl)-3-methylbutyl)acetamide |
| N-Acylation (Amide) | Benzoyl chloride, Et3N | N-(1-(5-fluoropyridin-3-yl)-3-methylbutyl)benzamide |
Flow Chemistry and Automated Synthesis Applications for Research
Flow Chemistry: The synthesis of this compound and its derivatives can be significantly enhanced by employing continuous flow chemistry. Key synthetic steps, such as reductive amination, can be translated from batch to flow processes. mdpi.com Flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability. vcu.edu For library synthesis, a flow platform can enable the rapid and sequential production of analogues by simply altering the input of reagents, such as different aldehydes for reductive amination or various acyl chlorides for N-acylation. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, the molecular formula is C₁₀H₁₅FN₂. HRMS can verify this by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision.
The expected exact mass of the neutral molecule [M] is 182.12193 u. In a typical HRMS experiment using electrospray ionization (ESI), the compound is likely to be observed as its protonated form, [M+H]⁺. The predicted monoisotopic mass for this ion is 183.12921 u. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions that might have the same nominal mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 183.12921 |
| [M+Na]⁺ | 205.11115 |
| [M+K]⁺ | 221.08509 |
The observation of the [M+H]⁺ ion at m/z 183.12921 with a mass accuracy typically within 5 ppm would provide strong evidence for the molecular formula C₁₀H₁₅FN₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the individual contributions of the 5-fluoropyridin-3-yl and the 3-methylbutan-1-amine moieties.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the side chain. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns due to the electronegativity of the nitrogen and fluorine atoms. The aliphatic protons will show signals in the upfield region, with multiplicities determined by the number of adjacent protons.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbons of the fluoropyridine ring will appear in the downfield region, with their chemical shifts influenced by the nitrogen and fluorine substituents. The C-F coupling will be observable in the ¹³C NMR spectrum, providing valuable structural information. The aliphatic carbons will resonate at higher field.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.3 (d) | ~140 (d, JCF ≈ 15 Hz) |
| C4 | ~7.8 (dd) | ~135 (d, JCF ≈ 5 Hz) |
| C5 | - | ~158 (d, JCF ≈ 250 Hz) |
| C6 | ~8.4 (s) | ~145 (d, JCF ≈ 20 Hz) |
| C1' | ~4.0 (t) | ~55 |
| C2' | ~1.6 (m) | ~40 |
| C3' | ~1.5 (m) | ~25 |
| C4' | ~0.9 (d) | ~22 |
| C4'' | ~0.9 (d) | ~22 |
| NH₂ | ~1.5 (br s) | - |
Note: Predicted chemical shifts and coupling constants (J) are estimates based on analogous compounds and may vary depending on the solvent and other experimental conditions.
¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal will exhibit coupling to the adjacent protons (H-4 and H-6) on the pyridine ring, which can be observed in the proton-coupled ¹⁹F NMR spectrum. The chemical shift for a fluorine on a pyridine ring is typically in the range of -110 to -130 ppm relative to CFCl₃.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For instance, correlations would be expected between the protons of the 3-methylbutan-1-amine side chain, such as between the CH proton at C1' and the CH₂ protons at C2', and between the CH₂ protons at C2' and the CH proton at C3'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the fluoropyridine ring and the aliphatic side chain. For example, a correlation between the proton at C1' and the carbons of the pyridine ring (C3, C2, and C4) would confirm the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this, NOESY can give insights into the preferred conformation of the side chain relative to the pyridine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the aromatic ring (C=C and C=N stretching), the C-F bond, and the aliphatic C-H bonds.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The pyridine ring vibrations are typically strong in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Bands
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3400-3250 (two bands) | 3400-3250 | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 2960-2850 | 2960-2850 | Stretching |
| N-H | 1650-1580 | - | Bending (scissoring) |
| C=C, C=N (ring) | 1600-1450 | 1600-1450 | Stretching |
| C-F | 1250-1000 | 1250-1000 | Stretching |
| C-N | 1250-1020 | 1250-1020 | Stretching |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If a suitable single crystal of this compound or one of its salts can be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. acs.org This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the primary amine and the pyridine nitrogen, which govern the crystal packing. acs.org
Computational Chemistry and Theoretical Investigations of 1 5 Fluoropyridin 3 Yl 3 Methylbutan 1 Amine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about its electronic structure.
Electronic Structure and Molecular Orbitals
An analysis of the electronic structure of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine would reveal the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing fluorine atom and the nitrogen atoms in the pyridine (B92270) ring would be expected to influence the energies of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| HOMO Energy | (Value not available) | Indicates electron-donating capability |
| LUMO Energy | (Value not available) | Indicates electron-accepting capability |
Note: Specific values are not available in published literature.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
For this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative fluorine and nitrogen atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group and the alkyl chain, highlighting sites for potential nucleophilic attack. This analysis would provide insights into the molecule's intermolecular interactions and recognition patterns.
pKa Prediction for Amine Basicity and Pyridine Nitrogen
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a functional group. Computational methods can predict the pKa values of the basic centers in this compound: the primary amine group and the nitrogen atom of the pyridine ring. These predictions are typically performed by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment.
The basicity of the primary amine would be influenced by the electron-withdrawing effects of the nearby fluoropyridinyl group. Similarly, the basicity of the pyridine nitrogen would be affected by the fluorine substituent on the ring. Accurate pKa prediction is vital for understanding the molecule's behavior in biological systems, as the ionization state of these groups at physiological pH determines their ability to form hydrogen bonds and ionic interactions.
Table 2: Predicted pKa Values for Ionizable Groups in this compound
| Functional Group | Predicted pKa |
|---|---|
| Primary Amine (-NH2) | (Value not available) |
Note: Specific values are not available in published literature.
Bond Dissociation Energies and Reaction Energetics
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. QM calculations can provide BDE values for the various bonds within this compound. This information is critical for understanding the molecule's thermal stability and the potential pathways for its degradation or metabolism. For instance, the C-N bond of the amine and the C-F bond on the pyridine ring would be of particular interest.
Furthermore, QM methods can be used to calculate the reaction energetics for potential chemical transformations. By mapping the potential energy surface for a given reaction, it is possible to determine the energies of reactants, products, transition states, and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior and conformational flexibility of a molecule.
Conformational Landscape Exploration
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a wide range of conformations. Molecular dynamics simulations can be employed to explore this conformational landscape.
By simulating the molecule's movement over a period of time in a solvent environment (typically water), it is possible to identify the most stable, low-energy conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as it is likely to adopt a specific, low-energy conformation to fit into a binding pocket. The results of a conformational analysis are often visualized using Ramachandran-like plots or by clustering the trajectory to identify the most populated conformational states.
Solvent Interaction Models
To understand the behavior of this compound in a biological environment, it is crucial to model its interactions with solvents, particularly water. Solvent interaction models are computational methods used to simulate the effect of a solvent on the properties and behavior of a solute molecule. These models can be broadly categorized into explicit and implicit solvent models.
An explicit solvent model would involve simulating a number of individual solvent molecules around the solute. This approach provides a detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds between the amine and fluoro-pyridine moieties with water molecules. However, this method is computationally expensive.
A more computationally tractable approach is the implicit solvent model , which represents the solvent as a continuous medium with a given dielectric constant. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. These models can be used to calculate the solvation free energy of this compound, providing insights into its solubility and distribution between aqueous and lipid environments.
| Solvent Model Type | Description | Application to this compound |
| Explicit | Solute is surrounded by a number of individual solvent molecules. | Provides a detailed view of hydrogen bonding and local solvent structure. |
| Implicit (Continuum) | Solvent is treated as a continuous medium with a specific dielectric constant. | Efficiently calculates solvation free energy and predicts solubility. |
Ligand Flexibility and Binding Site Adaptation
The interaction of this compound with a biological target is not a rigid "lock-and-key" process. Both the ligand and the protein's binding site are flexible and can adapt to each other upon binding, a phenomenon known as "induced fit."
Computational methods to study ligand flexibility include conformational analysis , which aims to identify the low-energy conformations of the molecule in solution and in the bound state. Techniques such as molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time, revealing its dynamic behavior.
The adaptation of the binding site can also be investigated using MD simulations of the protein-ligand complex. These simulations can show how the amino acid side chains in the binding pocket reorient themselves to accommodate the ligand, optimizing the intermolecular interactions. The flexibility of the isobutyl group and the rotational freedom around the bond connecting the chiral center to the pyridine ring are key aspects of its conformational landscape.
Molecular Docking and Ligand-Target Interaction Prediction (Preclinical Models)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity.
Prediction of Binding Modes with Hypothetical Biological Receptors
In the absence of a known specific target for this compound, molecular docking can be used to predict its binding mode with hypothetical or known receptors of similar compounds. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on their predicted binding affinity. For this compound, key interactions would likely involve hydrogen bonding from the amine group and potential halogen bonding or dipole-dipole interactions involving the fluorine atom on the pyridine ring.
Scoring Functions for Ligand-Target Affinity Prediction
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a receptor. These functions can be classified into three main types: force-field-based, empirical, and knowledge-based.
| Scoring Function Type | Principle |
| Force-Field-Based | Calculates the binding energy based on molecular mechanics force fields (e.g., van der Waals and electrostatic interactions). |
| Empirical | Uses a regression equation derived from experimental binding data of a set of protein-ligand complexes. |
| Knowledge-Based | Derives statistical potentials from the frequency of atom-atom contacts in known protein-ligand structures. |
The choice of scoring function can significantly impact the accuracy of the predicted binding affinity for this compound.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model could be generated. This model would likely include a hydrogen bond donor (from the amine), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic feature (the pyridine ring), and a hydrophobic feature (the isobutyl group).
This pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially identifying other compounds that may bind to the same target.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. QSAR is a cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. Various molecular descriptors would be calculated for each compound, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to create an equation that correlates these descriptors with the biological activity. Such a model could then be used to predict the activity of new, untested compounds.
| QSAR Descriptor Type | Description | Example |
| Topological | Numerical representation of molecular topology. | Molecular Connectivity Indices |
| Geometrical | Describes the 3D aspects of the molecule. | Molecular Surface Area |
| Electronic | Relates to the electronic distribution. | Dipole Moment |
| Hydrophobic | Quantifies the molecule's hydrophobicity. | LogP |
Descriptor Calculation
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) models. For this compound, several key descriptors have been calculated to estimate its drug-like properties.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. peter-ertl.commolinspiration.com It is calculated by summing the surface contributions of polar fragments. peter-ertl.com The LogP , or the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. medicalresearchjournal.org The number of hydrogen bond donors and acceptors is crucial for understanding molecular interactions with biological targets. Finally, the number of rotatable bonds provides an indication of the molecule's conformational flexibility. medicalresearchjournal.org
| Descriptor | Value |
|---|---|
| TPSA (Ų) | 51.5 |
| LogP | 2.58 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Development of Predictive Models for Preclinical Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The development of a predictive QSAR model for the preclinical biological activity of this compound and its analogs would involve several key steps.
First, a dataset of structurally related compounds with experimentally determined biological activities would be compiled. nih.gov For each of these compounds, a wide range of molecular descriptors, including those calculated above, would be generated. nih.gov These descriptors can be categorized into various types, such as constitutional, topological, geometrical, and electronic descriptors.
The next step involves selecting the most relevant descriptors that correlate with the observed biological activity. This is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govmdpi.com The goal is to build a robust model that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors. ucj.org.ua For instance, a hypothetical QSAR model might reveal that a lower TPSA and a specific range of LogP values are favorable for the desired preclinical activity. Such models can guide the synthesis of new derivatives with potentially improved efficacy. nih.gov
Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model are paramount. researchgate.net Therefore, rigorous statistical validation is a critical step in the model development process. nih.gov Validation ensures that the model is not a result of chance correlation and can make accurate predictions for new compounds. mdpi.com
Internal validation techniques are first employed to assess the robustness of the model. A common method is cross-validation , such as the leave-one-out (LOO) or leave-many-out (LMO) procedures. researchgate.netjmchemsci.com In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) is indicative of a robust model. nih.gov
Preclinical Biological Evaluation and Mechanistic Research Excluding Human Data
In Vitro Receptor Binding and Enzyme Inhibition Assays (Preclinical Targets)
In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific molecular targets in a controlled, cell-free environment.
Target Identification and Validation at the Molecular Level
The initial step in evaluating a new chemical entity like 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine would be to identify its potential molecular targets. This is often guided by the compound's structural similarity to known pharmacophores or through broad screening against a panel of common biological targets. Without any published data, the intended or unintended molecular targets for this specific compound are unknown.
Determination of IC50/Ki Values in Cell-Free Systems
Once a potential target is identified, quantitative assays are performed to measure the compound's potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) for enzymes or the inhibitory constant (Ki) for receptors. These values indicate the concentration of the compound required to achieve a 50% reduction in the target's activity or binding. No such values have been reported for this compound.
A hypothetical data table for enzyme inhibition is presented below to illustrate how such data would be displayed.
Table 1: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC50 (nM) | Assay Type |
|---|---|---|
| Enzyme X | Data not available | Biochemical Assay |
Specificity and Selectivity Profiling against Off-Targets
To assess the potential for side effects, a compound is typically screened against a panel of "off-target" receptors and enzymes. High selectivity for the intended target over other related or unrelated targets is a desirable characteristic for a drug candidate. The selectivity profile for this compound has not been publicly disclosed.
Cell-Based Functional Assays
Following characterization in cell-free systems, compounds are evaluated in more physiologically relevant cell-based assays to understand their effects in a living system.
Cellular Uptake and Distribution in Cultured Cells
For a compound to be effective, it must often cross the cell membrane to reach its intracellular target. Studies would typically be conducted using cultured cells to measure the rate and extent of its uptake and to visualize its subcellular distribution. No information on the cell permeability or intracellular localization of this compound is available.
Assessment of Intracellular Target Engagement
Confirming that a compound binds to its intended target within a cellular environment is a critical step. Modern techniques, such as the NanoBRET™ Target Engagement assay, allow for the quantitative measurement of compound binding to a specific protein in living cells. This provides evidence that the compound not only enters the cell but also interacts with its target in a complex cellular milieu. There is no published evidence of intracellular target engagement for this compound.
A hypothetical data table for cellular target engagement is provided below for illustrative purposes.
Table 2: Hypothetical Cellular Target Engagement Data
| Cell Line | Target Protein | EC50 (nM) for Target Engagement | Assay Method |
|---|---|---|---|
| HEK293 | Target Z | Data not available | NanoBRET™ |
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are a fundamental tool in early-stage drug discovery to determine if a compound can modulate a specific cellular signaling pathway. These assays are engineered to produce a measurable signal, such as light or color, in response to changes in gene expression. For a novel compound like this compound, reporter assays would be employed to screen for activity across a panel of pathways relevant to its chemical structure and potential therapeutic indications.
For instance, given the prevalence of pyridine-containing structures in neurological and inflammatory drug candidates, a primary screen might involve pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation. A hypothetical study could involve a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
Hypothetical Data from a Luciferase Reporter Gene Assay:
| Concentration of this compound | Luciferase Activity (Relative Light Units) | Pathway Modulation (%) |
| 0.1 µM | 950 | 5% Inhibition |
| 1 µM | 750 | 25% Inhibition |
| 10 µM | 400 | 60% Inhibition |
| 100 µM | 150 | 85% Inhibition |
In this illustrative data, the compound demonstrates a dose-dependent inhibition of the NF-κB signaling pathway, suggesting potential anti-inflammatory properties. Further assays would be conducted to assess its activity on other pathways to determine its selectivity.
Phenotypic Screening in Defined Cell Lines
An example of such a screen would be to assess the compound's impact on the proliferation of a standard immortalized cell line, such as human embryonic kidney 293 (HEK293) cells.
Hypothetical Data from a Cell Proliferation Assay (MTT Assay):
| Concentration of this compound | Cell Viability (% of Control) |
| 0.1 µM | 98% |
| 1 µM | 95% |
| 10 µM | 92% |
| 100 µM | 88% |
This hypothetical data indicates that the compound has a minimal effect on the proliferation of HEK293 cells at the tested concentrations, suggesting a favorable cytotoxicity profile in this specific cell line. Other phenotypic assays could explore effects on cell morphology, migration, or differentiation into specific lineages.
In Vivo Preclinical Studies (Animal Models for Mechanistic Insight)
Following in vitro characterization, in vivo studies in animal models are crucial to understand a compound's behavior in a complex biological system. These studies are designed to provide mechanistic insights rather than demonstrating therapeutic efficacy for a specific human disease.
Target Engagement in Animal Tissues
Target engagement studies aim to confirm that the compound interacts with its intended molecular target in a living organism. If a specific target for this compound was identified (e.g., a particular enzyme or receptor), these studies would measure the extent of target binding in relevant tissues after administration. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or ex vivo tissue analysis could be employed.
Biomarker Modulation in Animal Models
Biomarker studies assess whether the compound elicits the expected biological response in an animal model by measuring changes in specific biomarkers. For a compound with putative anti-inflammatory activity, researchers might measure the levels of pro-inflammatory cytokines in the blood or specific tissues of animals challenged with an inflammatory stimulus.
Hypothetical Biomarker Modulation in a Mouse Model of Inflammation:
| Treatment Group | Plasma TNF-α levels (pg/mL) | Plasma IL-6 levels (pg/mL) |
| Vehicle Control | 500 | 800 |
| This compound | 250 | 400 |
This illustrative table shows a reduction in the key inflammatory cytokines TNF-α and IL-6 in the treatment group, providing in vivo evidence of the compound's potential anti-inflammatory mechanism.
Proof-of-Concept Studies in Disease-Relevant Animal Models
Proof-of-concept studies utilize animal models that recapitulate certain aspects of a human disease to demonstrate that the compound's mechanism of action is relevant to a pathological process. For example, to explore the potential of this compound in neuroinflammation, a study might use a mouse model where neuroinflammation is induced by lipopolysaccharide (LPS).
Investigation of Mechanism of Action (MOA) at the Molecular and Cellular Level
A thorough investigation into the mechanism of action (MOA) is critical to understand how a compound exerts its effects. This involves a variety of molecular and cellular biology techniques. For this compound, if initial screens suggest an anti-inflammatory effect via NF-κB inhibition, further studies would aim to pinpoint the exact step in the pathway that is being modulated.
Techniques could include:
Western Blotting: To examine the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65.
Immunofluorescence Microscopy: To visualize the cellular localization of NF-κB, determining if the compound prevents its translocation to the nucleus.
Kinase Assays: To directly measure the compound's inhibitory activity against kinases upstream of NF-κB, such as IKK.
By combining these approaches, a detailed picture of the molecular and cellular MOA of this compound could be established, providing a strong foundation for any subsequent translational and clinical development.
Proteomic and Metabolomic Profiling in Response to Compound Treatment (Preclinical)
Currently, there are no available studies that have performed proteomic or metabolomic profiling to characterize the global changes in protein and metabolite levels in preclinical models treated with this compound. Such studies would be essential to identify the cellular pathways and biological processes modulated by the compound.
Gene Expression Analysis (Transcriptomics)
There is no publicly available research detailing the effects of this compound on gene expression. Transcriptomic analyses, such as RNA sequencing or microarray studies, would be required to determine how this compound alters the transcriptional landscape of cells or tissues.
High-Content Imaging for Subcellular Localization and Morphological Changes
Information regarding the use of high-content imaging to investigate the subcellular localization of this compound or to assess morphological changes in cells following its application is not found in the current body of scientific literature. These imaging techniques would provide valuable insights into the compound's cellular targets and its impact on cellular architecture.
Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)
Detailed biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to characterize the direct binding interactions of this compound with its potential biological targets have not been reported. These methods are crucial for quantifying the affinity and thermodynamics of ligand-target binding.
Structure Activity Relationship Sar Studies for 1 5 Fluoropyridin 3 Yl 3 Methylbutan 1 Amine and Its Analogs
Systematic Modification of the Fluoropyridine Moiety
The 5-fluoropyridin-3-yl group is a key pharmacophoric element, likely involved in critical interactions with the biological target. Its electronic properties and hydrogen bonding capacity can be finely tuned through systematic modifications.
Positional Isomers of Fluorine on Pyridine (B92270)
The position of the fluorine atom on the pyridine ring is expected to significantly impact the molecule's electronic distribution and, consequently, its binding affinity and activity. The strong electron-withdrawing nature of fluorine alters the pKa of the pyridine nitrogen and the electrostatic potential of the ring.
Moving the fluorine from the 5-position to the 2-, 4-, or 6-position would likely have distinct effects. For instance, a fluorine at the 2- or 6-position, ortho to the pyridine nitrogen, would exert a more potent inductive electron-withdrawing effect, thereby reducing the basicity of the nitrogen. This could be detrimental if a protonated nitrogen is essential for a salt-bridge interaction with the target. Conversely, a fluorine at the 4-position would have a different mesomeric effect compared to the 3- or 5-position, potentially altering π-π stacking interactions with aromatic residues in the binding pocket.
Illustrative Data Table 1: Predicted Relative Activity of Fluorine Positional Isomers
| Compound | Fluorine Position | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 1 | 5- (Parent) | +++ | Optimal balance of electronic effects and steric compatibility. |
| 2 | 2- | + | Strong inductive effect may significantly reduce pyridine basicity. |
| 3 | 4- | ++ | Altered electronics may still allow for favorable interactions. |
| 4 | 6- | + | Steric hindrance and strong inductive effect may be unfavorable. |
Substituent Effects on Pyridine Ring (e.g., electron-donating/withdrawing groups)
Introducing other substituents on the pyridine ring, in addition to or in place of fluorine, would further modulate the electronic and steric properties of the molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the pyridine ring and the basicity of the nitrogen. This could enhance interactions if the target has an electron-deficient region.
Conversely, additional electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO2) would decrease the electron density and basicity, which could be favorable if the binding pocket is electron-rich or if hydrogen bond donation from the target to the pyridine nitrogen is a key interaction.
Illustrative Data Table 2: Predicted Relative Activity of Analogs with Various Pyridine Substituents
| Compound | Substituent at 5-position | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 1 | -F (Parent) | +++ | Reference compound with a strong EWG. |
| 5 | -H | ++ | Removal of EWG may alter optimal electronic profile. |
| 6 | -Cl | +++ | Similar EWG to fluorine, with slightly different size. |
| 7 | -CH3 | + | EDG may be unfavorable for binding. |
| 8 | -CN | ++ | Stronger EWG could enhance or disrupt key interactions. |
Heterocyclic Ring Bioisosteres
Bioisosteric replacement of the 5-fluoropyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The goal is to mimic the essential steric and electronic features of the original ring.
Potential bioisosteres for the pyridine ring include other aromatic heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings that can present a similar vector for the side chain and maintain key interactions. For example, replacing the pyridine with a phenyl ring would remove the hydrogen bond accepting nitrogen, likely leading to a significant drop in activity if this interaction is crucial. A pyrimidine ring, with two nitrogen atoms, would present a different electronic and hydrogen bonding profile. The choice of bioisostere would depend on the specific interactions the 5-fluoropyridine ring makes with its target.
Illustrative Data Table 3: Predicted Relative Activity of Heterocyclic Bioisosteres
| Compound | Heterocyclic Ring | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 1 | 5-Fluoropyridine (Parent) | +++ | Reference scaffold. |
| 9 | Phenyl | - | Loss of key hydrogen bond acceptor. |
| 10 | Pyrimidine | ++ | Altered electronics and H-bonding may be tolerated. |
| 11 | Thiophene | + | Different geometry and electronic properties. |
| 12 | 3-Azabicyclo[3.1.0]hexane | + | Saturated bioisostere with different conformational flexibility. |
Exploration of the Alkyl Amine Chain
The 3-methylbutan-1-amine side chain is likely responsible for positioning the amine group for a critical interaction, such as forming a salt bridge with an acidic residue in the target protein. The length, branching, and rigidity of this chain are important determinants of activity.
Chain Length Variation
Varying the length of the alkyl chain can provide insights into the optimal distance between the pyridine ring and the terminal amine. Shortening the chain (e.g., to a propyl or ethyl linker) might bring the two moieties too close, causing steric clashes or improper alignment. Conversely, elongating the chain (e.g., to a pentyl or hexyl linker) could position the amine group outside the optimal interaction zone. The ideal chain length is one that allows the molecule to adopt a low-energy conformation that complements the binding site.
Illustrative Data Table 4: Predicted Relative Activity with Varying Alkyl Chain Lengths
| Compound | Alkyl Chain | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 1 | 3-Methylbutan-1-amine (Parent) | +++ | Optimal length and branching. |
| 13 | Propan-1-amine | ++ | Shorter chain may still allow for effective binding. |
| 14 | Pentan-1-amine | + | Longer chain may lead to suboptimal amine positioning. |
| 15 | Ethan-1-amine | - | Too short, likely causing steric hindrance. |
Branched vs. Linear Isomers
The methyl branch at the 3-position of the butyl chain in the parent compound likely plays a significant role in its activity. This branching can influence the molecule's conformation and lipophilicity. It may also provide a better fit into a hydrophobic pocket within the binding site.
Comparing the activity of the 3-methylbutyl derivative with its linear isomer (pentyl) and other branched isomers (e.g., 2-methylbutyl) can reveal the importance of this specific branching pattern. A linear chain might have too much conformational flexibility, leading to an entropic penalty upon binding. Different branching patterns would present different steric profiles, which could either enhance or diminish the interaction with the target.
Illustrative Data Table 5: Predicted Relative Activity of Branched and Linear Alkyl Amine Isomers
| Compound | Alkyl Amine Chain | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 1 | 3-Methylbutan-1-amine (Parent) | +++ | Optimal branching for hydrophobic interactions. |
| 16 | Butan-1-amine | ++ | Removal of methyl group may reduce binding affinity. |
| 17 | Pentan-1-amine (linear) | + | Increased flexibility may be entropically unfavorable. |
| 18 | 2-Methylbutan-1-amine | ++ | Altered branching may still fit in the binding pocket. |
Introduction of Other Functional Groups (e.g., hydroxyl, carbonyl)
No publicly available studies were identified that describe the synthesis or biological evaluation of analogs of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine featuring hydroxyl or carbonyl groups. Research in this area would be essential to understand how modifications to the aliphatic side chain impact the compound's interaction with biological targets.
Stereochemical Investigations
Importance of Chiral Centers on Preclinical Activity
The amine at the first position of the butan-1-amine chain constitutes a chiral center. However, no literature could be found that investigates the differential preclinical activity of the individual enantiomers of this compound. Such studies are crucial for determining whether one enantiomer possesses a more favorable activity or safety profile.
Enantiomeric Ratios and Diastereomeric Purity in Research
Without any published research on the stereoselective synthesis or chiral separation of this compound, there is no data available regarding the enantiomeric ratios or diastereomeric purity of this compound in research settings.
Correlation of Structural Changes with Preclinical Biological Activity
A meaningful analysis correlating structural modifications of this compound with its preclinical biological activity cannot be conducted without primary research data. Such an analysis would require a series of analogs with systematic structural variations and corresponding biological activity data.
Preclinical Pharmacokinetic and Metabolic Research in Vitro and Animal Models Only
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME)
In vitro ADME studies are foundational in preclinical evaluation, offering insights into a drug's behavior at a cellular and molecular level. creative-biolabs.com These laboratory-based assays are designed to predict key pharmacokinetic properties, enabling researchers to optimize drug candidates and reduce the likelihood of failures in later clinical stages. creative-biolabs.comlnhlifesciences.org
Permeability is a critical factor for orally administered drugs, as it determines their ability to be absorbed from the gastrointestinal tract. nih.gov The Caco-2 permeability assay is a widely used in vitro model that utilizes a human colon adenocarcinoma cell line. evotec.comslideshare.net These cells form a monolayer that mimics the intestinal epithelium, allowing for the assessment of a compound's ability to traverse this barrier. creative-bioarray.comeuropa.eu The assay can measure permeability in both directions: from the apical (intestinal lumen) to the basolateral (bloodstream) side (A-B) and vice versa (B-A). evotec.com This bidirectional assessment helps to identify if a compound is a substrate for efflux transporters, such as P-glycoprotein. creative-bioarray.com
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. evotec.com Compounds can be categorized based on their Papp values, as illustrated in the table below.
Illustrative Data: Permeability Classification
| Permeability Classification | Papp (A-B) x 10-6 cm/s | Example Compound |
|---|---|---|
| Low | < 1 | Atenolol |
| Moderate | 1 - 10 | - |
| High | > 10 | Antipyrine |
An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 suggests that the compound is subject to active efflux. creative-bioarray.com
The extent to which a drug binds to plasma proteins is a key determinant of its pharmacokinetic and pharmacodynamic properties. springernature.comsygnaturediscovery.com Only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared from the body. springernature.comsygnaturediscovery.com Therefore, determining the percentage of plasma protein binding is a critical step in preclinical development. bienta.net
Rapid Equilibrium Dialysis (RED) is a common method used to assess plasma protein binding. sygnaturediscovery.combienta.net This technique involves dialyzing a compound in plasma against a buffer solution until equilibrium is reached, after which the concentrations in both compartments are measured to calculate the unbound fraction. sygnaturediscovery.com
Illustrative Data: Plasma Protein Binding in Different Species
| Compound | Human Plasma (% bound) | Rat Plasma (% bound) | Mouse Plasma (% bound) | Dog Plasma (% bound) |
|---|---|---|---|---|
| Warfarin | 99.5 | 98.7 | 97.9 | 99.2 |
| Metoprolol | 12 | 15 | 10 | 11 |
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the liver microsomes, play a major role in the clearance of many drugs. evotec.com The microsomal stability assay is an in vitro method used to evaluate a compound's susceptibility to metabolism by these enzymes. domainex.co.ukmercell.com In this assay, the test compound is incubated with liver microsomes from various species, and the rate of its disappearance is monitored over time. evotec.comprotocols.io
The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). domainex.co.ukcreative-bioarray.com This information helps in predicting the in vivo hepatic clearance of a compound and allows for interspecies comparisons of metabolism. evotec.com
Illustrative Data: Microsomal Stability in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Verapamil | Human | 15 | 46.2 |
| Dextromethorphan | Rat | 8 | 86.6 |
Investigating a compound's potential to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions (DDIs). criver.comcreative-diagnostics.com CYP inhibition can lead to decreased metabolism of co-administered drugs, resulting in increased plasma concentrations and potential toxicity. solvobiotech.com Conversely, CYP induction can increase the metabolism of other drugs, potentially reducing their efficacy. solvobiotech.com
In vitro assays for CYP inhibition typically involve incubating the test compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). criver.com The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is then determined.
For CYP induction, primary human hepatocytes are treated with the test compound, and changes in the expression or activity of CYP enzymes are measured. solvobiotech.comcreative-bioarray.com
Illustrative Data: CYP450 Inhibition Profile
| CYP Isoform | IC50 (µM) | Example Inhibitor |
|---|---|---|
| CYP1A2 | > 50 | - |
| CYP2C9 | 15.2 | - |
| CYP2C19 | > 50 | - |
| CYP2D6 | 8.5 | - |
| CYP3A4 | 2.1 | Ketoconazole |
In Vivo Pharmacokinetics in Animal Models (e.g., rodents)
In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. creative-biolabs.comwuxiapptec.comwisdomlib.org These studies provide critical data for predicting human pharmacokinetics and for designing safe and effective clinical trials. nih.gov
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. ualberta.ca It is a key parameter for oral drugs and is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to that after intravenous (IV) administration. nih.govresearchgate.net
Clearance (CL) is a measure of the body's ability to eliminate a drug. ualberta.ca Total body clearance is calculated by dividing the IV dose by the AUC after IV administration. ualberta.ca These parameters are fundamental for establishing dosing regimens. creative-biolabs.com
Illustrative Data: Pharmacokinetic Parameters in Rats
| Parameter | Value |
|---|---|
| Clearance (CL) (mL/min/kg) | 25.5 |
| Volume of Distribution (Vdss) (L/kg) | 3.2 |
| Half-life (t½) (h) | 2.1 |
| Oral Bioavailability (F) (%) | 45 |
Tissue Distribution Studies
Preclinical studies in animal models with compounds structurally similar to 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, such as other aminopyridine derivatives, indicate that these molecules can be widely distributed throughout the body.
For instance, a study on the tissue distribution of a radiolabeled aminopyridine derivative, [14C]3-Methoxy-4-aminopyridine, was conducted in mice following intravenous administration. The results, obtained through whole-body and microautoradiography, revealed a dense accumulation in cholinergically innervated and secretory organs. nih.gov A significant finding was the high concentration of radioactivity in the adrenal medulla. nih.gov This suggests a potential for stimulation of catecholamine secretion. Furthermore, the compound was observed to rapidly cross the blood-brain barrier, with predominant accumulation in the hippocampus, thalamic nuclei, and the cortex. nih.gov
Another structurally related compound, Vitacoxib, a COX-2 inhibitor containing a substituted pyridine (B92270) ring, was studied in rats after a single oral administration. Vitacoxib was detected in most tissues within 15 minutes, indicating rapid and extensive distribution. nih.gov Notably, this compound was also found to cross the blood-brain barrier. nih.gov The highest concentrations were observed in the gastrointestinal tract, liver, kidneys, heart, and lungs. nih.gov By 24 hours post-administration, the concentration of Vitacoxib in most tissues was below the limit of detection, suggesting no significant long-term retention in the studied animals. nih.gov
Table 1: Illustrative Tissue Distribution of Structurally Related Compounds in Animal Models
| Compound | Animal Model | Route of Administration | Key Tissues of Distribution | Reference |
| [14C]3-Methoxy-4-aminopyridine | Mice | Intravenous | Adrenal medulla, hippocampus, thalamic nuclei, cortex, secretory organs | nih.gov |
| Vitacoxib | Rats | Oral | Gastrointestinal tract, liver, kidneys, heart, lungs, brain | nih.gov |
This table is for illustrative purposes and is based on data from structurally similar compounds.
Metabolic Profiling and Metabolite Identification (using animal samples)
The metabolism of fluorinated compounds can be influenced by the presence of the fluorine atom, which can alter the electronic properties of the molecule and block potential sites of metabolism. nih.gov However, the metabolic pathways of aminopyridine derivatives can be diverse.
In a study on Vitacoxib in rats, the compound was found to be extensively metabolized. nih.gov The primary metabolic pathway proposed was hydroxylation of the aromatic methyl group, followed by further oxidation of the resulting hydroxymethyl metabolite to a carboxylic acid metabolite. nih.gov Two main metabolites, designated M1 and M2, which were carboxylic acid derivatives of Vitacoxib, were identified in plasma, bile, feces, and urine. nih.gov
The general principles of drug metabolism suggest that compounds like this compound could undergo a variety of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The presence of the fluoropyridine ring and the secondary amine provides several potential sites for metabolic modification. The metabolic profile of therapeutic compounds is of increasing importance in drug discovery, as metabolites may have their own pharmacological activity or potential for toxicity. eurofinsdiscovery.com
Table 2: Potential Metabolic Pathways for Aminopyridine and Fluoropyridine Derivatives
| Metabolic Pathway | Description | Potential Consequence |
| Phase I | ||
| Oxidation | Introduction of an oxygen atom (e.g., hydroxylation) | Formation of more polar metabolites for excretion |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom | Can lead to active or inactive metabolites |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid | Increases water solubility for renal excretion |
| Sulfation | Conjugation with a sulfate (B86663) group | Another pathway to increase water solubility |
This table outlines general metabolic pathways and is not based on specific data for this compound.
Excretion Pathways (Urine, Feces in Animal Models)
The elimination of drugs and their metabolites from the body is a critical aspect of their pharmacokinetic profile. Preclinical animal models are often used to predict the primary routes of excretion in humans. nih.gov
For Vitacoxib in rats, minimal amounts of the unchanged drug were detected in the urine and feces, indicating that the compound is primarily cleared through metabolism. nih.gov The metabolites, specifically the carboxylic acid derivatives, were the major components found in both urinary and fecal excretions. nih.gov
A broader analysis of urinary excretion data from preclinical animal models (rats, dogs, and monkeys) suggests that drugs with high urinary excretion in animals are also likely to have high urinary excretion in humans. nih.govescholarship.org However, it is also noted that animal models can sometimes underpredict the extent of urinary excretion of an unchanged drug in humans. nih.govescholarship.org The fraction of a drug excreted unchanged in the urine (fe) is a key parameter in these assessments. nih.govescholarship.org
Table 3: Excretion Profile of a Structurally Related Compound
| Compound | Animal Model | Primary Excretion Route | Form of Excreted Compound | Reference |
| Vitacoxib | Rats | Feces and Urine | Metabolites (Carboxylic acid derivatives) | nih.gov |
This table is based on data from a structurally similar compound and is for illustrative purposes.
Future Research Directions and Potential Academic Applications
Development as a Research Tool for Specific Biological Pathways
The structural motifs present in 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine suggest its potential to interact with a range of biological targets. Future research could focus on screening this compound against panels of receptors, enzymes, and ion channels to identify specific biological pathways it may modulate. For instance, pyridine (B92270) derivatives are known to interact with G-protein coupled receptors (GPCRs) and various enzymes. The fluorine substituent can enhance binding affinity and improve metabolic stability, making it a valuable feature in a research tool.
Use as a Chemical Probe for Target Validation Studies
Should initial screening reveal a specific biological target, this compound could be developed into a chemical probe. A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. febs.orgicr.ac.uk For this compound to be considered a valuable chemical probe, it would need to demonstrate high potency and selectivity for its target. nih.gov Target validation is a critical step in the drug discovery process, and the use of well-characterized chemical probes is essential for confirming the role of a particular protein in a disease state. nih.govnih.gov
Application as a Lead Compound for Further Medicinal Chemistry Optimization
If this compound exhibits promising, albeit non-optimized, biological activity, it could serve as a lead compound for a medicinal chemistry campaign. nih.gov Medicinal chemists could systematically modify its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. medchemica.com Structure-activity relationship (SAR) studies would be conducted to understand how different chemical modifications impact its biological activity.
Table 1: Potential Structural Modifications for Medicinal Chemistry Optimization
| Modification Site | Proposed Change | Rationale |
|---|---|---|
| Pyridine Ring | Alteration of fluorine position or addition of other substituents | To explore electronic effects and potential new interactions with the target. |
| Butylamine Side Chain | Variation of alkyl chain length and branching | To probe the size and shape of the binding pocket. |
| Amine Group | Acylation, alkylation, or conversion to other functional groups | To modify hydrogen bonding capacity and basicity. |
Exploration of Novel Synthetic Methodologies for Related Scaffolds
The synthesis of this compound and its analogs could drive the development of new synthetic methods. mdpi.com Efficient and stereoselective routes to this and related fluorinated pyridine scaffolds would be of broad interest to the synthetic chemistry community. uea.ac.uk Research in this area could focus on novel catalytic methods for the construction of the key carbon-carbon and carbon-nitrogen bonds. nih.gov
Integration with Advanced High-Throughput Screening Platforms in Academic Settings
Academic high-throughput screening (HTS) centers could incorporate this compound into their compound libraries. mdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of new starting points for drug discovery and chemical biology research. researchgate.netnih.gov The inclusion of novel and diverse chemical scaffolds like this is crucial for the success of HTS campaigns.
Opportunities for Collaborative Research in Interdisciplinary Chemical Biology
The investigation of this compound provides a platform for interdisciplinary collaboration. Synthetic chemists, pharmacologists, biochemists, and computational chemists could work together to synthesize, test, and model the interactions of this compound. Such collaborative efforts are often the most effective way to advance our understanding of the complex interplay between small molecules and biological systems. nih.govcrick.ac.uk
References
Peer-Reviewed Journal Articles
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Academic Dissertations and Theses
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Conference Proceedings and Academic Posters
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Scientific Review Articles
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Q & A
Q. What are the recommended synthetic routes for 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, and what analytical methods validate its purity and structure?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling (e.g., coupling 5-bromo-2-fluoropyridine with a suitably functionalized amine precursor) or reductive amination of ketone intermediates. For validation:
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity thresholds are ≥95% .
- Structural confirmation :
- NMR (¹H/¹³C): Compare chemical shifts with computational predictions (e.g., DFT calculations for fluoropyridine derivatives) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Answer: Key variables include:
- Catalyst loading : Reduce Pd catalyst to ≤5 mol% to minimize costs while maintaining efficiency .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance coupling reactivity compared to THF .
- Temperature/time : Heating at 85–95°C for 15–24 hours optimizes cross-coupling yields .
- Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate the amine product, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Troubleshooting steps :
- Solvent effects : Re-run NMR in deuterated solvents matching computational settings (e.g., DMSO-d₆ vs. CDCl₃) .
- Tautomerism : Check for pH-dependent structural changes (amine protonation alters electronic environments) .
- DFT refinement : Incorporate dispersion corrections (e.g., B3LYP-D3) to improve agreement with observed ¹H shifts .
Q. Example Contradiction :
- Predicted ¹H shift for fluoropyridine protons: δ 8.2–8.5 ppm (DFT).
- Experimental observation: δ 8.6–8.9 ppm (due to solvent polarity or intermolecular interactions).
Q. How should researchers address contradictory bioactivity results in cell-based assays involving this compound?
Methodological Answer:
- Experimental design adjustments :
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true bioactivity .
Q. What advanced techniques characterize the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated stability studies :
- Recommended storage :
- Short-term : -20°C in amber vials under nitrogen .
- Long-term : Lyophilized at -80°C with desiccants .
Q. Example Stability Data :
| Condition | Degradation Products Identified | % Remaining (4 weeks) |
|---|---|---|
| 40°C/75% RH | Fluoropyridine oxidation byproducts | 89.3 |
| UV light (ICH Q1B) | Photoisomers | 76.5 |
Q. How can researchers mitigate health hazards during in vivo studies with this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
